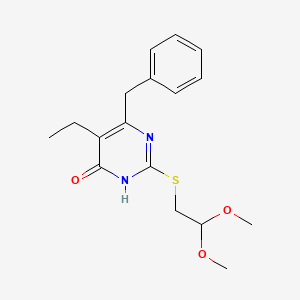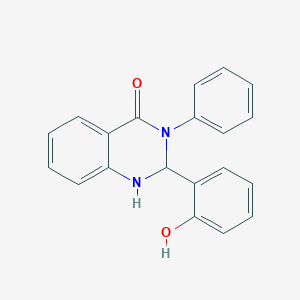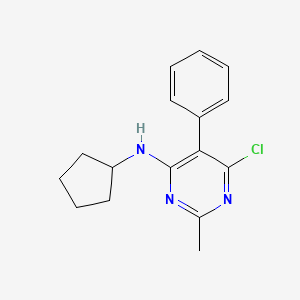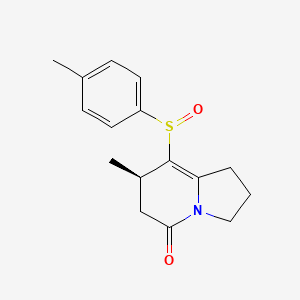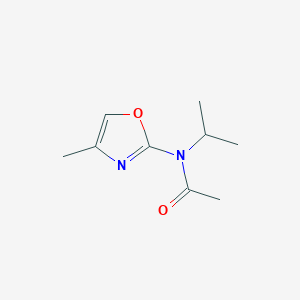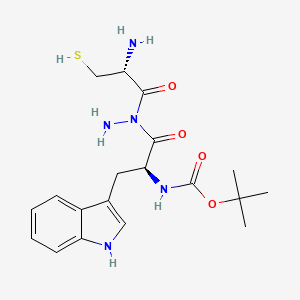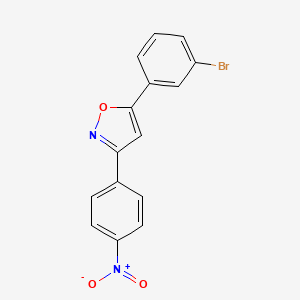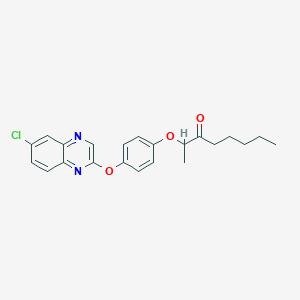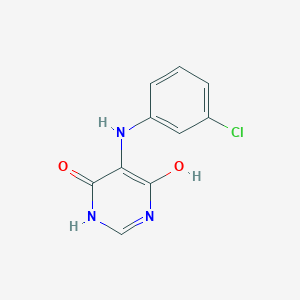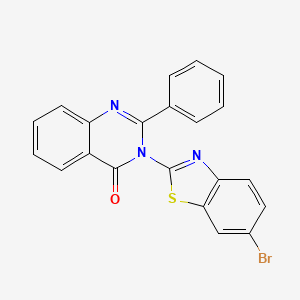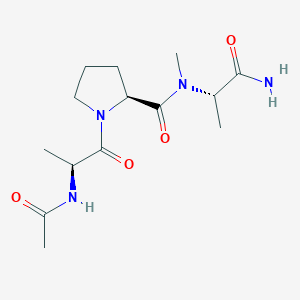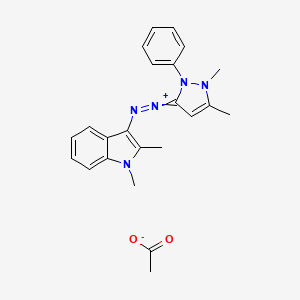
(3S)-3-(2-Nitrophenoxy)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-Nitrophenoxy)tetrahydrofuran is a chiral organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 2-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran typically involves the reaction of 3-hydroxytetrahydrofuran with 2-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group by the nitrophenoxy group.
Industrial Production Methods
Industrial production of (S)-3-(2-Nitrophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
(S)-3-(2-Nitrophenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The tetrahydrofuran ring can be opened under acidic or basic conditions, leading to the formation of linear diols.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Aminophenoxy)tetrahydrofuran.
Reduction: Linear diols.
Substitution: Various substituted tetrahydrofuran derivatives.
科学的研究の応用
(S)-3-(2-Nitrophenoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(2-Nitrophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The tetrahydrofuran ring provides structural stability and can affect the compound’s overall conformation and binding properties.
類似化合物との比較
Similar Compounds
3-Hydroxytetrahydrofuran: A precursor in the synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran.
4-Methyl-3-nitrophenol: Another nitrophenol derivative with different substitution patterns.
Uniqueness
(S)-3-(2-Nitrophenoxy)tetrahydrofuran is unique due to its specific chiral center and the presence of both a tetrahydrofuran ring and a nitrophenoxy group. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
917909-30-9 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
(3S)-3-(2-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m0/s1 |
InChIキー |
FUAKXCKFRCMAJM-QMMMGPOBSA-N |
異性体SMILES |
C1COC[C@H]1OC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1COCC1OC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
